6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)11-8-15-13-10(11)6-7-12(16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLKOTAHYFCZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=CN3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219134 | |
| Record name | 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-68-9 | |
| Record name | 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Mechanism
The Madelung cyclization, traditionally used for indole synthesis, has been adapted for pyrrolo[2,3-b]pyridines. For 6-phenyl derivatives, the approach involves:
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Starting Material : A substituted 3-phenylpyridine-2-carboxamide derivative.
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Cyclization : Intramolecular cyclization under strong base (e.g., NaNH₂ or KOtBu) at 150–200°C.
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Carboxylic Acid Introduction : Hydrolysis of a pre-installed nitrile or ester group at position 3.
Example Protocol:
Limitations and Optimizations
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Regiochemical Control : Competing cyclization pathways may lead to positional isomers.
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Side Reactions : Overheating decomposes sensitive intermediates.
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Optimization : Microwave-assisted heating reduces reaction time to 30 minutes, improving yield to 58%.
Fischer Indole Synthesis Approach
Strategic Adaptations
The Fischer indole synthesis, employing phenylhydrazines and carbonyl compounds, has been modified for pyrrolo[2,3-b]pyridines:
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Hydrazine Component : 4-Phenyl-3-hydrazinylpyridine.
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Carbonyl Component : α-Ketocarboxylic acid derivatives (e.g., glyoxylic acid).
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Cyclization : Acid-catalyzed (HCl/EtOH) at reflux to form the pyrrolo ring.
Example Protocol:
Critical Analysis
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Acid Sensitivity : The carboxylic acid group may protonate under reaction conditions, requiring protective groups.
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Byproducts : Competing indole formation observed in 15% of cases.
Esterification-Hydrolysis Route
Methyl Ester Intermediate Synthesis
A Chinese patent (CN105218546B) details esterification of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid using methanol and a CaCl₂/nano-Al₂O₃ catalyst:
Hydrolysis to Carboxylic Acid
Advantages:
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Mild Conditions : Avoids high temperatures and strong bases.
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Scalability : Catalyst is inexpensive and recyclable.
Functional Group Interconversion Strategies
Nitrile Hydrolysis
Oxidation of Alcohols
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Substrate : 3-Hydroxymethyl-6-phenyl-1H-pyrrolo[2,3-b]pyridine.
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Conditions : KMnO₄ in acidic medium (H₂SO₄/H₂O).
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| Madelung Cyclization | High regioselectivity | Harsh conditions, moderate yields | 45–58% |
| Fischer Indole Synthesis | Applicable to diverse substrates | Acid-sensitive intermediates | 37–42% |
| Esterification-Hydrolysis | Mild, scalable | Requires ester intermediate | 80–89% |
| Nitrile Hydrolysis | Direct route | Corrosive reagents | 60–68% |
Challenges and Optimization Opportunities
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Protecting Group Strategies : Temporary protection of the carboxylic acid during cyclization (e.g., tert-butyl esters) may improve yields.
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Catalyst Development : Heterogeneous catalysts (e.g., zeolites) could enhance Fischer indole synthesis efficiency.
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Flow Chemistry : Continuous-flow systems may mitigate decomposition in Madelung cyclization.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives can be used with nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups.
Scientific Research Applications
6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various biological targets, including enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific signaling pathways.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival. By binding to the active site of FGFR, the compound can block the receptor’s activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The structural analogs of this compound differ primarily in substituent type and position on the pyrrolopyridine scaffold. Key comparisons include:
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
- Structure : Bromine at position 6 instead of phenyl.
- Molecular Formula : C₈H₅BrN₂O₂; Molecular Weight : 241.04 .
- Key Differences :
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid
- Structure : Methyl at position 6 and carboxylic acid at position 3.
- CAS No.: 479553-01-0; Similarity Score: 0.88 .
- Key Differences: Methyl’s electron-donating effect reduces acidity (pKa ~4.0–4.5) compared to phenyl.
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
- Structure : Methyl at position 2 and carboxylic acid at position 3.
- CAS No.: 933717-06-7; Molecular Weight: 176.17 .
- Key Differences :
- Steric hindrance from the methyl group near the carboxylic acid may reduce binding affinity in enzyme active sites.
- Lower molecular weight (176.17 vs. ~265 for the phenyl analog) impacts pharmacokinetic properties.
Table 1: Comparative Data for Selected Analogs
*Estimated based on analogs.
Biological Activity
6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS No. 1227270-42-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, emphasizing its pharmacological properties.
- Molecular Formula : C14H10N2O2
- Molecular Weight : 238.24 g/mol
- Structure : The compound features a pyrrolo-pyridine core structure with a phenyl substituent at the 6-position and a carboxylic acid functional group at the 3-position.
Synthesis
The synthesis of 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step reactions starting from simpler pyridine derivatives. The key steps often include:
- Formation of the pyrrolo[2,3-b]pyridine backbone.
- Introduction of the phenyl group through electrophilic aromatic substitution.
- Carboxylation at the 3-position via nucleophilic attack on an activated carbon center.
Antitumor Activity
Recent studies have demonstrated that derivatives of 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exhibit significant antitumor properties. For instance, compounds derived from this scaffold have shown activity against various cancer cell lines, including:
- Breast Cancer (MCF7)
- Lung Cancer (A549)
- Colon Cancer (HT29)
Table 1 summarizes the IC50 values of selected derivatives against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative A | MCF7 | 12.5 |
| Derivative B | A549 | 8.7 |
| Derivative C | HT29 | 15.0 |
Antimicrobial Activity
The compound also exhibits antimicrobial activity against several pathogens. Notably, Mannich bases derived from this compound have shown effectiveness against:
- Candida albicans
- Staphylococcus aureus
In vitro tests revealed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 32 µg/mL for C. albicans and 16 µg/mL for S. aureus.
Anti-inflammatory Properties
In addition to its antitumor and antimicrobial effects, 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has been investigated for its anti-inflammatory properties. Studies utilizing lipopolysaccharide (LPS)-induced inflammation models in BV2 microglial cells demonstrated that the compound significantly reduced pro-inflammatory cytokine production.
Study on DYRK1A Inhibition
A recent study focused on the inhibition of Dual-specificity Tyrosine-phosphorylation Regulated Kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases such as Alzheimer's disease. The study identified several derivatives of pyrrolo[2,3-b]pyridine as potent DYRK1A inhibitors with nanomolar IC50 values. These compounds were further evaluated for their antioxidant and anti-inflammatory effects using ORAC assays and LPS-induced models.
Pharmacological Testing
Pharmacological evaluations have shown that certain derivatives not only inhibit DYRK1A but also exhibit robust antioxidant activity, making them promising candidates for further development in treating neurodegenerative disorders.
Q & A
Q. Primary Methods :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions. For example, aromatic protons in the phenyl group appear at δ 7.2–7.6 ppm, while the carboxylic acid proton may resonate near δ 12.2 ppm (DMSO-d₆) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 309.9 for similar derivatives) validate molecular weight .
- HPLC : Purity assessment (>95% is typical for research-grade material) .
Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
What are the known biological targets or mechanisms of action for pyrrolopyridine derivatives?
Pyrrolopyridines often target enzymes or receptors involved in proliferation or inflammation. For example:
- Autophagy Induction : Derivatives like FMPPP inhibit mTOR/p70S6K pathways, as shown in prostate cancer models .
- Kinase Inhibition : Structural analogs interact with ATP-binding pockets of kinases (e.g., JAK2 or EGFR) due to the planar aromatic core .
Experimental Design : Use in vitro assays (e.g., MTT for cytotoxicity) followed by target validation via Western blotting or siRNA knockdown .
Advanced Research Questions
How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Q. Strategies :
- Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Formulation : Use co-solvents (e.g., PEG-400) or nanoencapsulation to improve aqueous solubility .
Validation : Monitor plasma pharmacokinetics (PK) using LC-MS/MS and compare tissue distribution profiles .
What computational methods are effective for predicting SAR (Structure-Activity Relationships)?
Q. Approaches :
- Molecular Docking : Simulate binding to targets (e.g., mTOR or kinases) using software like AutoDock Vina. The phenyl and carboxylic acid groups often contribute to hydrophobic and hydrogen-bond interactions .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
Case Study : A trifluoromethyl-substituted analog showed enhanced activity due to increased electronegativity and metabolic stability .
How to resolve contradictions in biological activity data between in vitro and in vivo models?
Q. Troubleshooting Steps :
Assay Conditions : Verify in vitro assay parameters (e.g., serum concentration, cell line specificity) that may skew results .
Metabolic Stability : Assess compound degradation in liver microsomes; unstable compounds may fail in vivo despite in vitro potency .
Dosing Regimen : Adjust frequency or route (e.g., intraperitoneal vs. oral) to maintain therapeutic concentrations .
Example : A derivative with strong in vitro IC₅₀ (~1 µM) but poor in vivo efficacy may require PK-driven formulation adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
